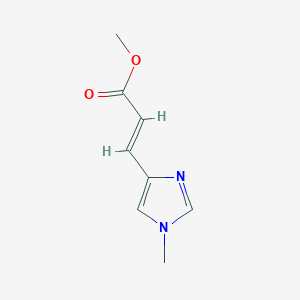
2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is an organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 1-methyl-1H-imidazole-4-carbaldehyde reacts with the active methylene group of methyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Methyl 3-(1-methyl-1H-imidazol-4-yl)propanoate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with various biological targets, including metal ions and protein active sites, which can lead to inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-3-(1H-imidazol-4-yl)acrylate: Similar structure but lacks the methyl group on the imidazole ring.
Ethyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)propanoate: Similar structure but with a saturated ester moiety.
Uniqueness
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is unique due to the presence of both the imidazole ring and the acrylate moiety, which allows it to participate in a wide range of chemical reactions. The methyl group on the imidazole ring can also influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
70346-53-1 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
methyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
Clé InChI |
ZJFGWCZJLLTFSC-ONEGZZNKSA-N |
SMILES isomérique |
CN1C=C(N=C1)/C=C/C(=O)OC |
SMILES canonique |
CN1C=C(N=C1)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















